molecular formula C22H20N4O B1217314 1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- CAS No. 80498-71-1

1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-

Cat. No.: B1217314
CAS No.: 80498-71-1
M. Wt: 356.4 g/mol
InChI Key: VOFBXZAWHLGYKW-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts. This method facilitates the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.

Scientific Research Applications

1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

    1H-Imidazole: The parent compound, simpler in structure but with similar chemical properties.

    2-Phenylimidazole: Contains a phenyl group, offering different reactivity and applications.

    4,5-Dihydroimidazole: Lacks the furan and phenylene groups, resulting in different chemical behavior.

Uniqueness: 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- is unique due to its combination of imidazole, furan, and phenylene groups.

Biological Activity

1H-Imidazole derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound 1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-] is a notable example, exhibiting a range of pharmacological properties. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique imidazole framework and furan linkages. Its chemical structure can be represented as follows:

C12H10N4 Molecular formula \text{C}_{12}\text{H}_{10}\text{N}_4\text{ Molecular formula }

This structure contributes to its interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-] demonstrate effective antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
1E. coli20
2S. aureus25
3B. subtilis22
ReferenceStreptomycin30

These results indicate that the compound's structural features enhance its efficacy against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, imidazole derivatives have shown antifungal properties. For example, compounds with similar structures have been tested against Candida albicans and Aspergillus niger, yielding promising results.

Table 2: Antifungal Activity of Imidazole Derivatives

CompoundFungal StrainZone of Inhibition (mm)
AC. albicans18
BA. niger21
ReferenceFluconazole30

These findings suggest that the compound could serve as a potential antifungal agent in therapeutic applications .

Anti-inflammatory and Analgesic Properties

Imidazole compounds are also known for their anti-inflammatory and analgesic activities. Research has demonstrated that certain derivatives can inhibit inflammatory mediators and provide pain relief.

Case Study:
A study conducted by Jain et al. evaluated the anti-inflammatory effects of various imidazole derivatives in animal models. The results indicated a significant reduction in inflammation markers compared to control groups .

The biological activity of 1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-] is attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism: The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Antifungal Mechanism: It alters the permeability of fungal cell membranes.
  • Anti-inflammatory Mechanism: It inhibits cyclooxygenase enzymes involved in the inflammatory pathway.

Properties

IUPAC Name

2-[4-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]phenyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-5-17(21-23-11-12-24-21)6-2-15(1)19-9-10-20(27-19)16-3-7-18(8-4-16)22-25-13-14-26-22/h1-10H,11-14H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFBXZAWHLGYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C5=NCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332431
Record name Furimidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80498-71-1
Record name Furimidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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